Cas no 56348-73-3 (2-bromo-8-fluorophenoxathiin)
2-bromo-8-fluorophenoxathiin structure
Product Name:2-bromo-8-fluorophenoxathiin
CAS No:56348-73-3
MF:C12H6BrFOS
MW:297.142844676971
CID:1598172
PubChem ID:6453326
Update Time:2025-04-21
2-bromo-8-fluorophenoxathiin Chemical and Physical Properties
Names and Identifiers
-
- 2-bromo-8-fluorophenoxathiin
- Phenoxathiin, 2-bromo-8-fluoro-
- 2-bromo-8-fluorophenoxathiine
- DTXSID80204887
- 56348-73-3
-
- Inchi: 1S/C12H6BrFOS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H
- InChI Key: ODBYMOHYZJPRIO-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)SC1C=C(C=CC=1O2)F
Computed Properties
- Exact Mass: 295.93068
- Monoisotopic Mass: 295.930676
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.5
- XLogP3: 4.4
Experimental Properties
- Density: 1.678
- Boiling Point: 357.5°C at 760 mmHg
- Flash Point: 170°C
- Refractive Index: 1.676
- PSA: 9.23
2-bromo-8-fluorophenoxathiin Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Antoine Groué,Eve Montier-Sorkine,Yaping Cheng,Marie Noelle Rager,Marion Jean,Nicolas Vanthuyne,Jeanne Crassous,Amalia C. Lopez,Alejandra Saavedra Moncada,Andrea Barbieri,Andrew L. Cooksy,Hani Amouri Dalton Trans., 2022,51, 2750-2759
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Kevin M. Koo,Abu Ali Ibn Sina,Laura G. Carrascosa,Muhammad J. A. Shiddiky Analyst, 2014,139, 6178-6184
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